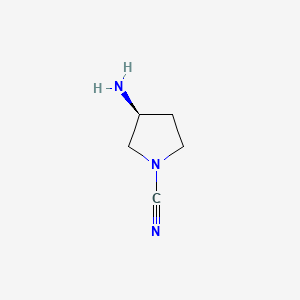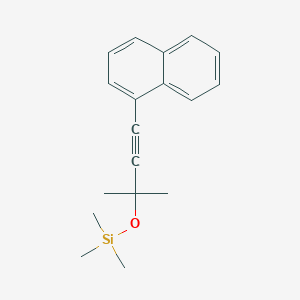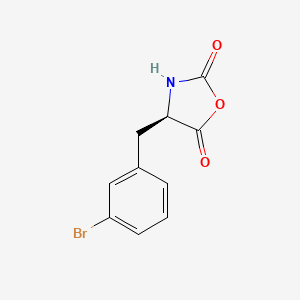
(R)-4-(3-Bromobenzyl)oxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(3-Bromobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of a bromobenzyl group and the chiral center at the oxazolidine ring make this compound particularly interesting for various chemical transformations and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromobenzyl)oxazolidine-2,5-dione typically involves the reaction of ®-4-hydroxyoxazolidine-2,5-dione with 3-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
化学反应分析
Types of Reactions
®-4-(3-Bromobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while reduction with lithium aluminum hydride would yield the de-brominated product.
科学研究应用
Chemistry
In organic synthesis, ®-4-(3-Bromobenzyl)oxazolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
Medicine
Industry
In the materials science industry, oxazolidine-2,5-diones are used in the production of polymers and resins. The bromobenzyl group could impart unique properties to these materials, such as enhanced thermal stability or specific binding affinities.
作用机制
The mechanism of action of ®-4-(3-Bromobenzyl)oxazolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromobenzyl group could play a role in binding interactions, while the oxazolidine ring might be involved in the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
- ®-4-Benzyl-oxazolidine-2,5-dione
- ®-4-(4-Bromobenzyl)oxazolidine-2,5-dione
- ®-4-(3-Chlorobenzyl)oxazolidine-2,5-dione
Uniqueness
®-4-(3-Bromobenzyl)oxazolidine-2,5-dione is unique due to the presence of the bromine atom on the benzyl group, which can influence its reactivity and interactions. This makes it distinct from other similar compounds that may have different substituents on the benzyl group.
属性
分子式 |
C10H8BrNO3 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC 名称 |
(4R)-4-[(3-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)/t8-/m1/s1 |
InChI 键 |
ARBGGKXPWWGPCV-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Br)C[C@@H]2C(=O)OC(=O)N2 |
规范 SMILES |
C1=CC(=CC(=C1)Br)CC2C(=O)OC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




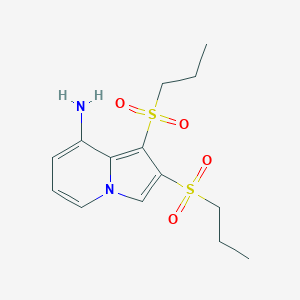
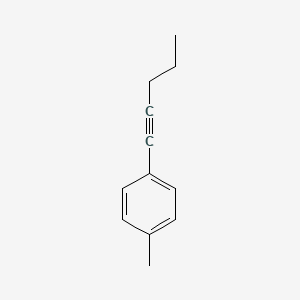
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
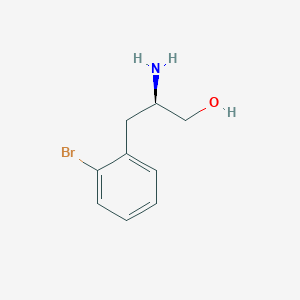

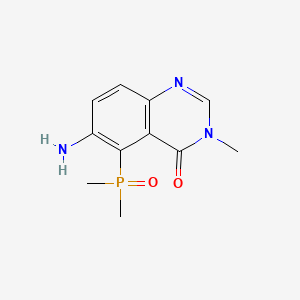
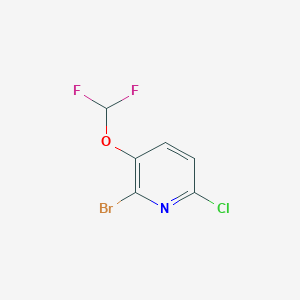
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
